4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core fused with a benzamide moiety. The compound is characterized by:
- Tetrahydroquinoline substitution: An isobutyryl group at the 1-position and a benzamide group at the 6-position.
- Benzamide substitution: A 4-ethoxy group on the benzene ring.
Properties
IUPAC Name |
4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-19-10-7-16(8-11-19)21(25)23-18-9-12-20-17(14-18)6-5-13-24(20)22(26)15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXCFLQIXNGFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a tetrahydroquinoline-benzamide scaffold with several analogs, differing primarily in substituents. These variations influence physicochemical properties, biological activity, and toxicity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline-Benzamide Derivatives
Key Observations
Substituent Effects on Lipophilicity: The 4-ethoxy group in the target compound likely increases lipophilicity compared to polar groups (e.g., 4-carboxy in Compound 8). This could enhance membrane permeability but reduce aqueous solubility .
Biological Activity Trends: Benzamide analogs with long acyl chains (e.g., hexanoylamino in Compound 8) show moderate to high PCAF HAT inhibition (~60–79% at 100 μM), suggesting that lipophilic side chains enhance binding to hydrophobic enzyme pockets . The absence of activity data for the target compound necessitates extrapolation: its isobutyryl group may mimic acyl chain effects, while the ethoxy group could reduce acidity compared to carboxy derivatives.
Toxicity Considerations :
- Compounds like AG0001YQ exhibit acute oral toxicity (H302) and skin irritation (H315), likely due to reactive substituents or metabolic byproducts . The target compound’s safety profile remains uncharacterized.
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust or aerosols (H335) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) to prevent environmental contamination .
- First Aid : For skin exposure, wash with soap/water; for eye contact, irrigate with water for ≥15 minutes .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer :
- Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C .
- Avoid incompatible materials (e.g., strong oxidizers) and moisture to prevent degradation .
Q. Which analytical techniques confirm successful synthesis of the compound?
- Methodological Answer :
- NMR Spectroscopy : Verify structural integrity via proton/carbon shifts (e.g., isobutyryl methyl groups at δ ~1.2 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can SHELX software enhance crystallographic analysis of benzamide derivatives?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via dual-space algorithms (e.g., charge-flipping) .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
- Validation : Check geometric outliers (e.g., bond lengths) using CIF validation tools .
Q. What experimental strategies assess hydrolysis stability under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation at pH 7.4 (37°C) via UV-Vis or LC-MS, comparing rates to N-(hydroxymethyl)benzamide derivatives (k ≈ 10⁻⁴ s⁻¹) .
- Environmental Simulation : Use buffered solutions with varying ionic strength (I = 0.1–1.0 M KCl) to mimic biological matrices .
Q. How can polymorphism in benzamide derivatives be systematically characterized?
- Methodological Answer :
- XRPD : Identify polymorphic forms (e.g., orthorhombic vs. rhombic) via distinct diffraction patterns .
- DSC/TGA : Measure thermal transitions (e.g., melting points, decomposition) to differentiate stability .
- Crystallization Screening : Use solvent/antisolvent vapor diffusion to isolate metastable forms .
Q. How can synthetic yield be optimized while minimizing byproducts?
- Methodological Answer :
- Reaction Optimization : Vary catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF vs. THF) to improve selectivity .
- Byproduct Analysis : Track intermediates via TLC or in-situ IR spectroscopy to adjust reaction kinetics .
Q. What strategies resolve contradictions in receptor-binding data for benzamide-based modulators?
- Methodological Answer :
- Hybrid Analog Design : Combine structural motifs (e.g., benzamide + tetrahydroquinoline) to enhance AMPA receptor affinity (Ki < 100 nM) .
- Docking Studies : Use AutoDock Vina to validate binding poses against σ1/σ2 receptor models .
- Functional Assays : Compare IC50 values in cell-based assays (e.g., CHK1 inhibition) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
